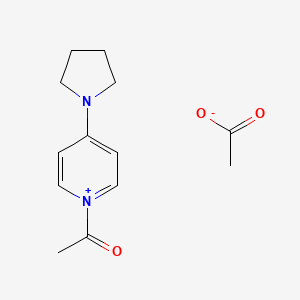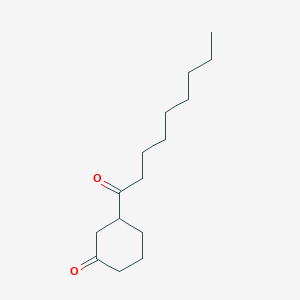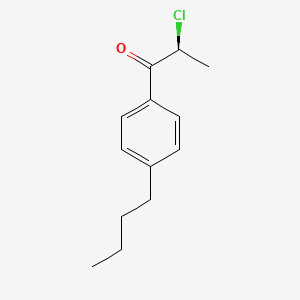![molecular formula C15H16NO3PS B14256964 [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid CAS No. 334990-65-7](/img/structure/B14256964.png)
[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid is a chemical compound with the molecular formula C15H16NO3PS and a molecular weight of 321.331201 g/mol . This compound is characterized by the presence of a phenothiazine moiety linked to a phosphonic acid group via a propyl chain. Phenothiazine derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid typically involves the reaction of phenothiazine with a suitable phosphonic acid derivative. . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Phenothiazine derivatives are known for their antipsychotic and anti-inflammatory properties, making this compound a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the treatment of neurological disorders and other diseases .
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid involves its interaction with specific molecular targets in biological systems. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various physiological effects . The phosphonic acid group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound of [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid, known for its antipsychotic properties.
Phosphonic Acid Derivatives: Compounds like fosfomycin and alendronic acid, which have diverse biological activities and therapeutic applications.
Uniqueness
This compound is unique due to the combination of the phenothiazine moiety and the phosphonic acid group. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its individual components . The presence of the propyl linker further enhances its versatility, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
334990-65-7 |
|---|---|
Fórmula molecular |
C15H16NO3PS |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
3-phenothiazin-10-ylpropylphosphonic acid |
InChI |
InChI=1S/C15H16NO3PS/c17-20(18,19)11-5-10-16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H2,17,18,19) |
Clave InChI |
ZLICNQDGNLEBFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)




![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)

